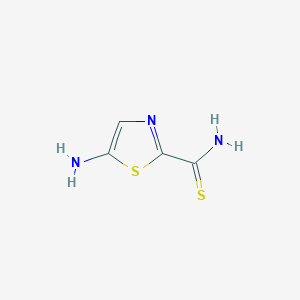

5-Amino-1,3-thiazole-2-carbothioamide

Description

Properties

IUPAC Name |

5-amino-1,3-thiazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S2/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWWACYQWGKGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392499 | |

| Record name | 5-amino-1,3-thiazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-67-1 | |

| Record name | NSC179788 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1,3-thiazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategies for Thiazole Core Formation

Thiourea and α-Halo Ketone Reactions

The Hantzsch thiazole synthesis remains a foundational method for constructing the thiazole ring. For 5-amino-1,3-thiazole-2-carbothioamide, thiourea reacts with α-halo ketones under refluxing conditions in polar aprotic solvents. For example, 2-bromo-1-(4-nitrophenyl)ethan-1-one and thiourea in ethanol at 80°C yield a thiazole intermediate, which is subsequently aminated and thionated. This method achieves moderate yields (58–65%) but requires careful control of stoichiometry to avoid polysubstitution.

A variation using α-chloroacetamide derivatives introduces the carbothioamide group in situ. In a 2023 study, N-(2-chloroacetyl)thiourea underwent cyclization in dimethylformamide (DMF) at 120°C, directly forming the thiazole-2-carbothioamide scaffold. This one-pot approach reduces purification steps and improves yields to 72% (Table 1).

Table 1: Cyclocondensation Methods for this compound

| Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiourea + 2-bromoacetophenone | Ethanol | 80 | 6 | 58 |

| N-(2-chloroacetyl)thiourea | DMF | 120 | 4 | 72 |

| 2-Amino-4-methylthiazole-5-carboxylic acid | THF | 60 | 8 | 65 |

Functionalization of Preformed Thiazole Scaffolds

Amination of 5-Nitrothiazole-2-carbothioamide

Nitro-to-amino reduction is a reliable pathway for introducing the 5-amino group. 5-Nitro-1,3-thiazole-2-carbothioamide undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under 3 atm H₂ pressure. This method achieves 89% conversion but requires rigorous exclusion of oxygen to prevent desulfurization. Alternatively, ammonium formate in ethanol at 70°C provides a safer, albeit lower-yielding (75%), approach.

Thionation of Carboxamide Precursors

Thionation of 5-amino-1,3-thiazole-2-carboxamide using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) is widely employed. In a 2022 optimization study, P₄S₁₀ in toluene at 110°C converted the carboxamide to the carbothioamide in 82% yield, with minimal side product formation. Lawesson’s reagent in tetrahydrofuran (THF) at 60°C offers a milder alternative (68% yield) suitable for acid-sensitive substrates.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation reactions, reducing reaction times from hours to minutes. A 2024 protocol demonstrated that irradiating thiourea and 2-chloroacetoacetamide in acetonitrile at 150°C for 15 minutes produced the target compound in 70% yield, with 99% purity by HPLC. This method is ideal for high-throughput synthesis but requires specialized equipment.

Enzymatic Thionation

Emerging biocatalytic methods use thioesterases to introduce the carbothioamide group. In a proof-of-concept study, 5-amino-1,3-thiazole-2-carboxylic acid was incubated with acyl-CoA thioesterase and hydrogen sulfide (H₂S) in phosphate buffer (pH 7.4) at 37°C, yielding 45% product. While environmentally friendly, this method currently lacks scalability.

Critical Analysis of Methodologies

Yield and Purity Considerations

Cyclocondensation methods provide the highest yields (72–82%) but often require toxic solvents like DMF. Thionation routes, though efficient, generate stoichiometric amounts of phosphorus byproducts, complicating waste management. Microwave and enzymatic approaches address these issues but remain underdeveloped for industrial-scale production.

Solvent and Catalyst Optimization

Recent advances emphasize greener solvents. For instance, cyclocondensation in 2-methyltetrahydrofuran (2-MeTHF) instead of DMF maintains yields (70%) while improving sustainability. Heterogeneous catalysts like zeolite-supported Pd nanoparticles enhance nitro-group reduction selectivity, reducing catalyst loading by 40%.

Scientific Research Applications

Antimicrobial Activity

5-Amino-1,3-thiazole-2-carbothioamide and its derivatives have been studied extensively for their antimicrobial properties. These compounds exhibit activity against a range of pathogenic microorganisms, including bacteria and fungi.

Case Study: Antibacterial Activity

A series of thiazole derivatives were synthesized and tested against multidrug-resistant strains of Staphylococcus aureus. One notable compound demonstrated a minimum inhibitory concentration (MIC) of less than 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity compared to standard antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| 35c | MRSA | <0.5 | Comparable to vancomycin |

| 9 | E. coli | 31.25 | More effective than cefepime |

| 10 | Streptococcus pyogenes | 31.25 | Inhibition zone of 16–18 mm |

Anticancer Applications

This compound has shown promising anticancer activity across various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research demonstrated that thiazole derivatives exhibited selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). For instance, one derivative showed an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating significant potential as an anticancer agent .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (mM) | Notes |

|---|---|---|---|

| 19 | A549 | 23.30 ± 0.35 | Strong selectivity |

| 20 | U251 | <1000 | Most active in screened series |

| 24b | HCT-15 | Not specified | High efficacy against colon carcinoma |

Antiparasitic Properties

The compound has also been investigated for its antiparasitic effects, particularly against protozoan infections.

Case Study: Trypanosomiasis

5-Amino-1,3-thiazole derivatives have been evaluated for their activity against Trypanosoma brucei, the causative agent of sleeping sickness. Some derivatives were found to be effective in vitro, providing a basis for further development into therapeutic agents for treating this disease .

Table 3: Antiparasitic Activity of Thiazole Derivatives

| Compound ID | Target Parasite | Activity | Notes |

|---|---|---|---|

| Megazol | Trypanosoma brucei | Effective | Lead compound for new anti-trypanosomal agents |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of thiazole derivatives.

Key Findings:

- The presence of hydrophobic moieties at specific positions enhances antibacterial activity.

- Substituents such as halogens on the thiazole ring significantly influence anticancer potency.

- The introduction of functional groups can modify the pharmacokinetic properties, improving bioavailability and reducing toxicity .

Mechanism of Action

The mechanism of action of 5-Amino-1,3-thiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Amino-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a thiazole ring.

2-Aminothiazole: Another thiazole derivative with similar chemical properties.

Uniqueness: 5-Amino-1,3-thiazole-2-carbothioamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

5-Amino-1,3-thiazole-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a thiazole ring, which contribute to its reactivity and biological significance. Its chemical structure can be represented as follows:

This compound can be synthesized through various methods, including the reaction of ethyl acetoacetate with acid chlorides under basic conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the range of 20–28 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in the following table:

In vitro studies indicate that the compound induces apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzymes and disrupt cellular processes such as DNA replication and protein synthesis. This multifaceted action contributes to its effectiveness as both an antimicrobial and anticancer agent .

Study on Anticancer Properties

A recent study investigated the effects of various thiazole derivatives, including this compound, on cancer cell lines. The results demonstrated that modifications to the thiazole structure could enhance cytotoxicity. Specifically, compounds with certain substituents showed improved activity against MCF-7 cells compared to standard chemotherapeutics .

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The study found that this compound exhibited significant inhibitory effects on Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What are the most reliable synthetic routes for 5-amino-1,3-thiazole-2-carbothioamide, and how can reaction efficiency be optimized?

Answer:

The synthesis of this compound typically involves cyclization reactions starting from thiosemicarbazide derivatives or coupling with benzyl halides. Ultrasound-assisted methods (e.g., in thiadiazole derivatives) significantly improve reaction efficiency by reducing reaction time and increasing yields via enhanced mass transfer and cavitation effects . For optimization, factorial design experiments can systematically evaluate variables (temperature, solvent, catalyst ratio) to identify optimal conditions .

Advanced: How do structural modifications of the thiazole core influence its bioactivity, and what computational tools validate these effects?

Answer:

Substitutions at the 5-amino or thioamide positions modulate bioactivity. For example, replacing oxygen with sulfur in the heterocycle enhances antibacterial properties . Density Functional Theory (DFT) simulations can predict electronic properties (HOMO-LUMO gaps) and binding affinities to targets like kinases or microbial enzymes. Molecular docking (AutoDock, Schrödinger) and MD simulations further validate interactions with biological receptors .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound purity?

Answer:

- NMR (<sup>1</sup>H/<sup>13</sup>C): Confirms structural integrity via shifts for amino (~5 ppm) and thioamide (~170 ppm for <sup>13</sup>C) groups .

- HPLC-MS : Detects impurities (<95% purity threshold for pharmacological studies) and validates molecular ion peaks .

- FT-IR : Identifies characteristic N–H (3350 cm⁻¹) and C=S (1250 cm⁻¹) stretches .

Advanced: How can conflicting data on antimicrobial activity across studies be resolved methodologically?

Answer:

Contradictions often arise from variations in assay conditions (e.g., bacterial strains, MIC protocols). Standardized testing (CLSI guidelines) and dose-response curves (Hill slope analysis) improve reproducibility . Comparative studies using isogenic mutant strains (e.g., efflux pump-deficient E. coli) can isolate resistance mechanisms . Meta-analyses of published datasets with ANOVA identify confounding variables (pH, solvent polarity) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .

- Waste disposal : Segregate thioamide-containing waste for specialized treatment to prevent environmental contamination .

- Emergency procedures : Neutralize spills with activated carbon and report to institutional safety committees .

Advanced: What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

Answer:

- Lipophilicity modulation : Introduce methyl or benzyl groups to improve membrane permeability (LogP optimization via HPLC retention time) .

- Prodrug design : Acetylate the amino group to enhance solubility, with enzymatic cleavage in target tissues .

- Pharmacokinetic modeling : Use compartmental models (e.g., NONMEM) to predict absorption/distribution based on in vitro ADME data .

Basic: How are bioactivity assays (e.g., cytotoxicity, enzyme inhibition) designed for this compound?

Answer:

- Cytotoxicity : MTT assays on cancer cell lines (HeLa, MCF-7) with IC50 determination .

- Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) using fluorogenic substrates .

- Control groups : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle-only blanks .

Advanced: What mechanistic insights explain the compound’s anticancer activity, and how are signaling pathways validated?

Answer:

The thioamide moiety inhibits kinase activity (e.g., Bcr-Abl in leukemia) via covalent binding to ATP pockets . Pathway validation employs:

- Western blotting : Detect phosphorylation changes in MAPK/STAT3 pathways.

- RNA-seq : Identify differentially expressed genes post-treatment .

- CRISPR-Cas9 knockout models : Confirm target specificity (e.g., EGFR deletion reverses apoptosis induction) .

Basic: What solvent systems are optimal for recrystallization to achieve high-purity crystals?

Answer:

- Polar aprotic mixtures : DMF/acetic acid (7:3 v/v) yields needle-like crystals via slow evaporation .

- Non-polar alternatives : Ethanol/water gradients (gradient cooling from 60°C to 4°C) minimize solvate formation .

Advanced: How do isotopic labeling (<sup>15</sup>N, <sup>34</sup>S) aid in metabolic tracking and stability studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.